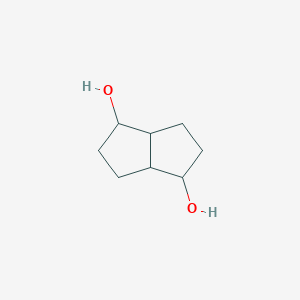

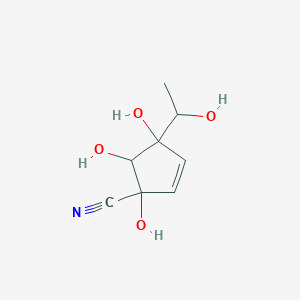

Octahydro-pentalene-1,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Octahydro-pentalene-1,4-diol is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 . It is primarily used for research and development purposes .

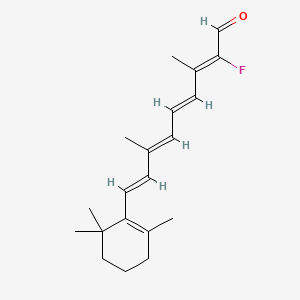

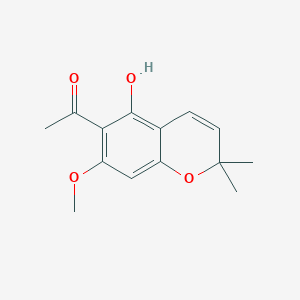

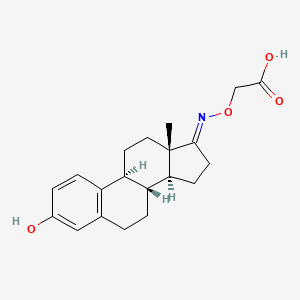

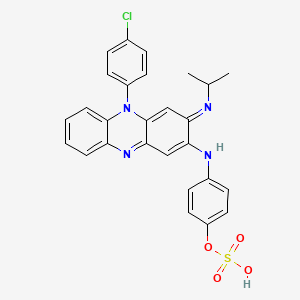

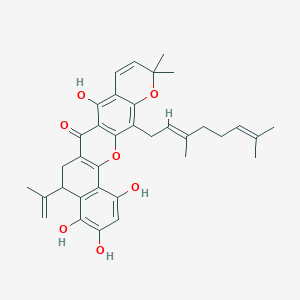

Molecular Structure Analysis

The molecular structure of Octahydro-pentalene-1,4-diol consists of eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.Applications De Recherche Scientifique

1. Copolymer Synthesis and Material Properties:

- Octahydro-2,5-pentalenediol (OPD), a bicyclic diol derived from citric acid, is used in synthesizing copolycarbonates (co-PCs) with 1,4-cyclohexanedimethanol (CHDM) and diphenyl carbonate (DPC). These polycarbonates exhibit amorphous characteristics, increased glass transition temperatures with higher OPD content, and improved mechanical properties such as increased Young's modulus. This demonstrates OPD's potential in developing materials with enhanced rigidity, thermal stability, and impact resistance (Yu et al., 2019).

2. Renewable Resource Utilization in Polymer Chemistry:

- OPD is also explored as a bio-based alternative for developing copolycarbonates, owing to its rigidity and higher thermal stability compared to isohexides. By converting OPD to octahydro-2,5-pentalenediol bis(methyl carbonate) and polymerizing it with various diols, a range of copolycarbonates with distinct properties was synthesized. This research emphasizes the use of renewable resources in creating versatile polymers (Liu et al., 2017).

3. Applications in Organometallic Chemistry:

- The conversion of 8,8-dibromobicyclo[5.1.0]octa-2,4-dienes to pentalene ligands via carbene-induced rearrangement is significant for organometallic chemistry. These ligands, including 6-alkyl-substituted variants, have been synthesized and used in forming metal complexes, highlighting the application of OPD-related structures in developing novel organometallic compounds (Jones et al., 2006).

4. Synthesis of Functionalized Pentalenes:

- Functionalized pentalene derivatives have been synthesized from bicyclo[3.3.0]octane-3,7-dione, leading to compounds with potential applications in chemical synthesis and materials science. These derivatives demonstrate the versatility of pentalene structures, including OPD, in the creation of new functional materials (Anderl et al., 2008).

5. Exploring Antiaromaticity in Pentalenes:

- Studies on the synthesis and characterization of polycyclic pentalenes with Hückel antiaromatic properties reveal insights into the chemical behavior of pentalene structures. This research contributes to understanding antiaromaticity and its impact on electronic and optical properties, relevant for materials science and electronics (Oshima et al., 2017).

6. Structural and Energetic Analysis of Pentalene Derivatives:

- Investigations into the structures and energetics of various pentalene derivatives, including those related to OPD, provide important information on their aromatic character and potential applications in molecular design and materials development (Macaluso et al., 2004).

Safety And Hazards

Safety data sheets indicate that if Octahydro-pentalene-1,4-diol is inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, and vomiting should not be induced . In all cases, a doctor or Poison Control Center should be contacted immediately .

Propriétés

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydropentalene-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-3-1-5-6(7)2-4-8(5)10/h5-10H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQZPNNBRRVLSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1C(CC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454155 |

Source

|

| Record name | Octahydro-pentalene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydro-pentalene-1,4-diol | |

CAS RN |

32652-65-6 |

Source

|

| Record name | Octahydro-pentalene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-[(1S)-2,2-dimethylcyclobutyl]but-3-en-2-one](/img/structure/B1248249.png)

![2-{4'-[amino(Imino)methyl]biphenyl-3-Yl}-1h-Benzimidazole-6-Carboximidamide](/img/structure/B1248252.png)

![N-[4'-(trifluoromethyl)-4-biphenylyl]sulfamide](/img/structure/B1248253.png)

![(+)-(1R,2R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2-oxide](/img/structure/B1248269.png)